molecular formula C₄₇H₇₆O₁₆ B050399 Raddeanin A CAS No. 89412-79-3

Raddeanin A

Cat. No. B050399
CAS RN: 89412-79-3
M. Wt: 897.1 g/mol
InChI Key: VQQGPFFHGWNIGX-PPCHTBMASA-N
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Description

Raddeanin A is a triterpenoidal saponin compound extracted from Anemone raddeana Regel, known for its significant antitumor activities. This compound has drawn considerable attention in recent years due to its various pharmacological effects, especially in cancer research. Unlike traditional chemotherapeutic agents, this compound exhibits specific mechanisms of action, such as inducing apoptosis in cancer cells, blocking cell cycle progression, inhibiting STATs signaling pathways, and suppressing tumor angiogenesis without focusing on drug use and dosage or side effects related to its therapeutic applications (T. Universit, 2014).

Synthesis Analysis

The synthesis of this compound and related compounds often involves complex organic synthesis techniques, leveraging the principles of fragment-based drug discovery (FBDD). FBDD uses X-ray crystal structures to design molecules that can be synthesized by adding new groups to a core fragment, requiring innovative synthetic approaches to access novel chemical spaces efficiently. However, specific synthetic pathways for this compound have been less documented in available literature, indicating an opportunity for further research in organic synthesis methods tailored to complex natural products like this compound (Jeffrey D St Denis et al., 2020).

Mechanism of Action

Target of Action

Raddeanin A, an oleanane class triterpenoid saponin isolated from Anemone raddeana Regel , has been found to directly bind to Transactive Responsive DNA-Binding Protein 43 (TDP-43) . TDP-43 is a protein that regulates gene expression and has been implicated in various diseases, including cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NLRP3-mediated inflammation pathway and suppresses the Wnt/β-catenin pathway-mediated apoptosis . Additionally, it can downregulate the activity of the PI3K/AKT/mTOR pathway , which is known to play a crucial role in cell survival, growth, and proliferation.

Pharmacokinetics

Following oral administration, this compound was found in low concentrations in the heart, liver, spleen, lung, kidney, and plasma of mice . The majority of this compound was distributed in the intestinal tract, particularly in the colon and caecum . This suggests that this compound may have a high oral bioavailability and a preference for distribution in the gastrointestinal tract.

Result of Action

This compound has shown potent antitumor effects. It induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines . It also enhances mitochondrial DNA-cGAS/STING Axis-Mediated Antitumor Immunity . In Alzheimer’s disease, it has been found to improve pathological and cognitive deficits by targeting β-amyloidosis .

Action Environment

The action of this compound can be influenced by the environment in which it is present. For example, in the context of Alzheimer’s disease, this compound was found to inhibit inflammation and apoptosis, thus improving blood-retinal barrier function in AD-related retinopathy . .

Safety and Hazards

Raddeanin A is considered toxic and contains a pharmaceutically active ingredient . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Raddeanin A has shown promising results in preclinical models, more research is needed to fully understand its potential therapeutic applications .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQGPFFHGWNIGX-PPCHTBMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89412-79-3
Record name Raddeanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89412-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anemodeanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89412-79-3
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